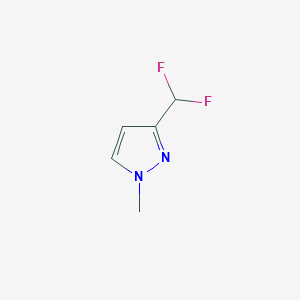

3-Difluoromethyl-1-methylpyrazole

Descripción

Significance of Pyrazole (B372694) Scaffolds in Advanced Materials and Bioactive Molecule Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in the design of functional molecules. researchgate.netnih.gov Its structural and electronic properties make it a versatile building block in both advanced materials and bioactive molecule research. mdpi.com Pyrazole derivatives are found in a wide array of marketed drugs, highlighting their therapeutic relevance in treating conditions ranging from cancer to neurological disorders. nih.govnih.gov

In the realm of materials science, the pyrazole core contributes to the development of novel materials with specific electronic and structural characteristics. mdpi.com In medicinal chemistry, the ability of the pyrazole ring to form various non-covalent interactions, such as hydrogen bonds and π-stacking, allows for effective binding to biological targets like enzymes and receptors. mdpi.com This has led to the development of numerous pyrazole-containing compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netjcchems.com The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug discovery. nih.gov

The Strategic Role of Fluorination in Enhancing Molecular Properties for Research Applications

The introduction of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. tandfonline.comresearchgate.net The unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in molecular design. tandfonline.comnih.gov

Overview of 3-Difluoromethyl-1-methylpyrazole as a Key Research Target and Synthetic Intermediate

This compound stands as a prime example of a molecule that leverages the benefits of both the pyrazole scaffold and fluorine substitution. This compound has garnered significant attention as a crucial intermediate in the synthesis of a new generation of fungicides, specifically succinate (B1194679) dehydrogenase inhibitors (SDHIs). thieme.de The presence of the difluoromethyl group at the 3-position of the pyrazole ring is a key structural feature that contributes to the biological activity of these fungicides. mdpi.com

The growing demand for effective crop protection agents has spurred research into efficient and cost-effective synthetic routes for this compound and its derivatives. thieme.de It is a vital building block for several commercially successful fungicides and other compounds currently in development. thieme.demdpi.com The first synthesis of its carboxylic acid derivative was reported in 1993, and since then, various manufacturing processes have been optimized by major chemical companies. wikipedia.org This underscores the compound's industrial importance and its role as a focal point of ongoing research and development. google.com

Interactive Table: Physicochemical Properties of this compound-4-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C6H6F2N2O2 | nih.gov |

| Molar Mass | 176.12 g/mol | wikipedia.orgnih.gov |

| Melting Point | 200–201 °C | wikipedia.org |

| CAS Number | 176969-34-9 | wikipedia.orgnih.gov |

| IUPAC Name | 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | wikipedia.orgnih.gov |

The related compound, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is also a significant intermediate.

Interactive Table: Properties of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

| Property | Value | Source |

| Molecular Formula | C6H5ClF2N2O | nih.gov |

| PubChem CID | 15340110 | nih.gov |

Another related ester, Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate, is also noteworthy.

Interactive Table: Properties of Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate

| Property | Value | Source |

| Molecular Formula | C8H10F2N2O2 | nih.gov |

| Molar Mass | 204.17 g/mol | nih.gov |

| PubChem CID | 11644126 | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(difluoromethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-9-3-2-4(8-9)5(6)7/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDCYDWZWBUECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278095 | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089212-37-2 | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089212-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Difluoromethyl 1 Methylpyrazole and Its Functionalized Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole core is a fundamental step in the synthesis of 3-difluoromethyl-1-methylpyrazole. Various methods have been developed, ranging from traditional cyclocondensation reactions to more modern multicomponent and cycloaddition strategies. nih.govbeilstein-journals.orgnih.govresearchgate.net

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most common and classic method for synthesizing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgmdpi.com In the context of this compound, this typically involves reacting a suitable 1,3-dicarbonyl precursor with methylhydrazine. wikipedia.org The reaction proceeds through the formation of an initial adduct, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

A significant challenge in this approach can be the regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to the formation of two regioisomers. beilstein-journals.orgnih.gov However, by carefully selecting the reaction conditions and substrates, a high degree of regioselectivity can often be achieved. For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones has been shown to yield predominantly one regioisomer under specific conditions. nih.gov

The versatility of this method is enhanced by the in situ generation of the 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which can then react with hydrazines in a one-pot multicomponent reaction. nih.gov This approach offers good to excellent yields and tolerates a diverse range of functional groups. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Conditions | Product | Reference |

| 1,3-Diketones | Hydrazine derivatives | Ethylene glycol, room temperature | 1,3,5-Substituted pyrazoles | mdpi.com |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazides | Silver catalyst | 5-Aryl-3-trifluoromethyl pyrazoles | mdpi.com |

| α,β-Ethylenic ketone | p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole | mdpi.com |

| Acetylenic ketones | Phenylhydrazine | Ethanol | Mixture of regioisomeric pyrazoles | mdpi.com |

1,3-Dipolar Cycloaddition Reactions

A powerful and atom-economical strategy for constructing the pyrazole ring is through a [3+2] cycloaddition reaction involving a 1,3-dipole and a dipolarophile. nih.govresearchgate.netnih.gov This method often utilizes diazo compounds as the 1,3-dipole precursor, which react with alkynes or alkenes to form the pyrazole or pyrazoline ring, respectively. nih.govresearchgate.net

Nitrile imines, generated in situ, can also serve as effective 1,3-dipoles, reacting with alkynes to yield pyrazoles. youtube.com The regioselectivity of these cycloadditions can be influenced by the nature of the substituents on both the dipole and the dipolarophile. youtube.com While some reactions may produce mixtures of regioisomers, the use of catalysts, such as copper in the azide-alkyne cycloaddition (a "click reaction"), can lead to a single regioisomer. youtube.com

This approach has been successfully employed for the synthesis of functionalized pyrazoles, including those with phosphonyl and sulfonyl groups. nih.gov The versatility of 1,3-dipolar cycloadditions makes them a valuable tool in the synthesis of a wide array of pyrazole derivatives. tandfonline.com

Multicomponent Reaction Strategies

Several MCR strategies have been developed for pyrazole synthesis. One common approach involves the in-situ formation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. nih.gov For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be used to produce highly substituted pyrazoles. beilstein-journals.org

Another strategy involves a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, catalyzed by sodium gluconate, to efficiently synthesize dihydropyrano[2,3-c]pyrazoles. rsc.org The choice of catalyst and reaction conditions can be crucial for the success and selectivity of these MCRs. beilstein-journals.org The development of MCRs has significantly expanded the scope of accessible pyrazole derivatives. nih.gov

Regioselective Difluoromethylation Techniques in Pyrazole Synthesis

The introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis of this compound and is often a key determinant of the final compound's biological activity. mdpi.comnih.gov This group can be introduced either by direct fluorination of a pre-formed pyrazole ring or by using building blocks that already contain the difluoromethyl moiety. researchgate.net

Introduction of the Difluoromethyl Group via Fluorination Reagents

Direct difluoromethylation of a pyrazole precursor can be achieved using various fluorinating agents. One common method involves the use of electrophilic fluorinating reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.com This reagent can be used for the late-stage fluorination of 1H-pyrazoles. mdpi.com

Another approach involves the use of radical difluoromethylation methods. For example, bis(difluoroacetyl) peroxide, generated in situ from difluoroacetic anhydride (B1165640) and urea·H2O2, can serve as a source of the •CF2H radical for the difluoromethylation of pyridines, a strategy that could be adapted for pyrazoles. nih.gov The choice of the fluorination reagent and reaction conditions is crucial for achieving the desired regioselectivity and avoiding unwanted side reactions.

Table 2: Reagents for Introduction of the Difluoromethyl Group

| Reagent | Method | Application | Reference |

| Selectfluor® | Electrophilic fluorination | Late-stage fluorination of 1H-pyrazoles | mdpi.com |

| Bis(difluoroacetyl) peroxide | Radical difluoromethylation | C-H difluoromethylation of pyridines | nih.gov |

| Difluoroacetic acid | Difluoromethylation | In the presence of a catalyst like nanoscale titanium dioxide |

Precursor Chemistry for Difluoromethyl-Substituted Building Blocks

An alternative and often more controlled strategy for synthesizing difluoromethyl-substituted pyrazoles involves the use of building blocks that already contain the CF2H group. researchgate.net This approach avoids the often harsh conditions and potential lack of selectivity associated with direct fluorination.

One such building block is difluoroacetoacetic acid ethyl ester, which can be reacted with triethyl orthoformate and then methylhydrazine to form the desired this compound ring system. wikipedia.org Another key precursor is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can be synthesized and then further functionalized. wikipedia.orgthieme.de

The synthesis of these building blocks themselves is an important area of research. For example, difluoroacetohydrazonoyl bromides have been shown to be stable and effective building blocks for constructing CF2H-substituted pyrazolines and pyrazoles via [3+2] cycloaddition reactions. researchgate.net The development of new and efficient routes to these difluoromethylated precursors is crucial for the large-scale production of fungicides and other bioactive molecules containing this important moiety. thieme.de

Synthesis of this compound and Key Derivatives

The primary route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key derivative, has been well-established since its initial disclosure. wikipedia.org The synthesis typically begins with the ethyl ester of difluoroacetoacetic acid, which undergoes a reaction with triethyl orthoformate in the presence of acetic anhydride. The subsequent cyclization with methyl hydrazine predominantly yields the desired pyrazole ring structure. This ester is then hydrolyzed using a base like sodium hydroxide (B78521) to produce the final carboxylic acid. wikipedia.org

Strategies from Difluoroacetoacetyl Derivatives and Related Intermediates

A common and foundational approach to synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the use of difluoroacetoacetic acid esters. wikipedia.org A key intermediate, alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate, is formed by reacting an alkyl difluoroacetoacetate with a trialkyl orthoformate. google.com This intermediate is then cyclized with methylhydrazine to yield the target pyrazole ester, which is subsequently hydrolyzed to the carboxylic acid. wikipedia.orggoogle.com

Alternative strategies have been developed to improve efficiency and purity. One such method starts with 2,2-difluoro acetyl halide, which reacts with an α,β-unsaturated ester, followed by alkaline hydrolysis to create an α-difluoro acetyl intermediate carboxylic acid. This intermediate is then condensed and cyclized with a methyl hydrazine water solution to form the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is purified by recrystallization. google.com

Another innovative route utilizes an acetyl pyrazole as a key intermediate. thieme.de This method involves the difluoroacetylation of dimethylaminovinyl methyl ketone (DMAB), followed by cyclization and subsequent oxidation of the resulting acetyl pyrazole with sodium hypochlorite (B82951) to yield high-purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. thieme.de This process is noted for its quantitative reaction steps and the ability to use in-house raw materials. thieme.de

The synthesis of the corresponding carbonyl chloride, a versatile intermediate for creating amides, is achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride. mdpi.com

Table 1: Comparison of Synthetic Strategies

| Starting Material | Key Intermediates | Reagents | Advantages |

| Ethyl difluoroacetoacetate | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | Triethyl orthoformate, Acetic anhydride, Methyl hydrazine, Sodium hydroxide | Established, foundational method. wikipedia.org |

| 2,2-Difluoro acetyl halide | α-Difluoro acetyl intermediate carboxylic acid | α,β-unsaturated ester, Alkaline hydrolysis, Methyl hydrazine | Simple operation, readily available materials. google.com |

| Dimethylaminovinyl methyl ketone (DMAB) | Acetyl pyrazole | Difluoroacetyl fluoride, Methylamine, Sodium hypochlorite | High purity, cost-effective for large scale. thieme.de |

Optimization of Synthetic Routes for Scalability and Purity in Research

For large-scale production, optimization of synthetic routes is critical to ensure economic viability and high purity. Researchers have focused on improving existing methods to address challenges such as isomer formation and the need for extensive purification. google.com

One optimization involves the acidification of the sodium enolate of alkyl difluoroacetoacetate using carbonic acid generated in situ from carbon dioxide and water. google.com Furthermore, conducting the ring closure reaction in a two-phase system with a weak base like sodium carbonate or potassium carbonate has been shown to be advantageous. google.com

In the route proceeding through an acetyl pyrazole intermediate, the addition of dimethylamine (B145610) during the cyclization step helps control the formation of isomers, which can be efficiently removed by crystallization. thieme.de The subsequent oxidation step is a clean reaction that yields the final product in high purity (up to 99%). thieme.de

A unified continuous flow assembly line has also been developed for the rapid and modular synthesis of highly functionalized fluorinated pyrazoles. nih.gov This approach allows for the sequential modification of the pyrazole core through various reactor modules, enabling broad molecular diversity in a short time. nih.gov

Advanced Synthetic Methodologies in Pyrazole Chemistry

The field of pyrazole synthesis is continually evolving, with advanced methodologies offering greater control, efficiency, and safety.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles, offering enhanced control over reaction parameters, improved safety, and efficient scalability. mdpi.comgalchimia.com Continuous flow setups facilitate the integration of synthesis, purification, and analysis, accelerating optimization. galchimia.com

A notable application is the two-stage synthesis of pyrazoles from acetophenones in flow. galchimia.com This process involves the initial condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine to generate the desired pyrazole. galchimia.com

Furthermore, a continuous flow platform has been developed for the synthesis of highly functionalized fluorinated pyrazoles. nih.gov This system utilizes sequential reactor coils to mediate diazoalkane formation and [3+2] cycloaddition reactions in a telescoped manner. nih.gov This method enables the safe handling of hazardous intermediates like diazoalkanes at elevated temperatures. nih.gov The synthesis of 1,4-disubstituted pyrazoles via the cycloaddition of sydnones and terminal alkynes has also been successfully implemented in continuous flow conditions using silica-supported copper catalysts. rsc.org

Table 2: Examples of Flow Chemistry in Pyrazole Synthesis

| Reaction Type | Starting Materials | Key Features | Reference |

| Two-stage condensation | Acetophenones, DMADMF, Hydrazine | Tandem reaction in a flow system. galchimia.com | galchimia.com |

| Diazoalkane formation and cycloaddition | Fluorinated amines, Alkynes/Alkenes | Safe handling of diazoalkanes, rapid synthesis. nih.gov | nih.gov |

| Copper-catalyzed cycloaddition | Sydnones, Terminal alkynes | Use of solid-supported catalysts in prepacked cartridges. rsc.org | rsc.org |

Catalytic Approaches for Selective Functionalization

Transition-metal-catalyzed C-H functionalization has become a significant strategy for the direct introduction of functional groups onto the pyrazole ring, avoiding the need for pre-functionalized substrates. rsc.orgnih.govresearchgate.net These methods provide a single-step route to a wide range of functionalized pyrazoles. nih.gov

Palladium-catalyzed C-H allylation and benzylation of pyrazoles have been developed, particularly for pyrazoles bearing electron-withdrawing groups at the C4 position. researchgate.net These groups increase the acidity of the C5-H bond, facilitating the reaction. researchgate.net Nickel-catalyzed C-H alkenylation using a directing group approach has also been reported. rsc.org

These catalytic methods offer high efficiency and regioselectivity for forming new carbon-carbon and carbon-heteroatom bonds on the pyrazole core. rsc.orgnih.gov

Molecular Mechanisms of Action and Biochemical Interactions

Enzyme Inhibition Studies: Focus on Succinate (B1194679) Dehydrogenase (SDH)

The primary molecular mechanism of action for derivatives of 3-(difluoromethyl)-1-methylpyrazole involves the potent inhibition of the enzyme Succinate Dehydrogenase (SDH). wikipedia.org SDH, also known as mitochondrial complex II, is a crucial enzyme with a dual role in cellular metabolism: it participates in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. researchgate.netnih.gov In the TCA cycle, it catalyzes the oxidation of succinate to fumarate (B1241708). researchgate.net As part of the electron transport chain, it transfers electrons from succinate to ubiquinone. researchgate.net The inhibition of this enzyme is a well-established mechanism for fungicidal action, first commercialized in the 1960s. wikipedia.org Amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are a significant class of modern SDHI fungicides. wikipedia.org

The fungicidal activity of 3-(difluoromethyl)-1-methylpyrazole derivatives stems from their function as Succinate Dehydrogenase Inhibitors (SDHIs). researchgate.net These compounds, specifically the pyrazole (B372694) carboxamide derivatives, are designed to bind to the active site of the SDH enzyme, preventing its natural substrate, succinate, from binding and being oxidized. nih.govnih.gov

The core structure, featuring the 3-(difluoromethyl)-1-methylpyrazole-4-carboxamide scaffold, is critical for this inhibitory activity. nih.gov The pyrazole ring and the carboxamide group are key functional components that interact with the enzyme's binding pocket. researchgate.net The difluoromethyl group, in particular, has been shown to significantly enhance the antifungal activity of this class of compounds. nih.gov These SDHIs effectively block the electron transfer from succinate to ubiquinone within the respiratory chain, which ultimately inhibits fungal respiration and leads to cell death. researchgate.net The development of resistance in pathogenic fungi to existing SDHIs has spurred the continuous design and synthesis of new derivatives with novel chemical structures to ensure potent fungicidal efficacy. researchgate.net

The inhibition of Succinate Dehydrogenase (SDH) triggers a cascade of metabolic disruptions within the target organism. biologists.com The most direct consequence is the arrest of the Tricarboxylic Acid (TCA) cycle due to the blockage of the conversion of succinate to fumarate. researchgate.net This leads to a characteristic metabolic signature: a significant accumulation of succinate and a corresponding decrease in the levels of fumarate and malate. nih.gov

This buildup of succinate is not a passive event; it actively reprograms cellular metabolism. researchgate.net Accumulated succinate can inhibit other enzymes, leading to widespread effects. researchgate.net Key metabolic pathways affected by SDH inhibition include:

Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway: SDH dysfunction leads to reprogrammed glucose utilization, including an increased flux of glucose into the pentose phosphate pathway. nih.gov

Amino Acid and Nucleotide Metabolism: The disruption of the TCA cycle impacts the synthesis of essential precursors for amino acids and nucleotides. nih.gov Specifically, SDH inhibition can impair pyrimidine (B1678525) biosynthesis by causing aspartate limitation. biologists.combiorxiv.org The accumulated succinate competes with aspartate utilization at the enzyme aspartate transcarbamoylase (ATCase), hindering the production of pyrimidines. biologists.com

Cellular Respiration and Energy Production: As a component of the mitochondrial respiratory chain, the inhibition of SDH directly impairs cellular respiration, which can reduce the cell's capacity for ATP production. nih.gov

Reactive Oxygen Species (ROS) Generation: Impaired mitochondrial respiration due to SDH inhibition has been linked to an increase in the generation of ROS. researchgate.net

This metabolic upheaval ultimately results in arrested growth and cell death in susceptible fungal pathogens. researchgate.net

Investigation of Other Potential Molecular Targets (if applicable)

For fungicides derived from 3-(difluoromethyl)-1-methylpyrazole, the primary and well-documented molecular target is Succinate Dehydrogenase (SDH). wikipedia.orgnih.gov The high efficacy and specific biochemical effects observed are consistent with SDH being the main site of action. researchgate.netnih.gov

However, it is noteworthy that other chemical structures containing a difluoromethyl group have been shown to target different enzymes. For instance, compounds featuring a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have been identified as highly potent and selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov These DFMO derivatives act as slow-binding substrate analogs that undergo an enzyme-catalyzed ring-opening reaction, forming a long-lived complex with HDAC6. nih.gov While this demonstrates that the difluoromethyl group can be part of a pharmacophore for other enzymes, current research on pyrazole-carboxamide fungicides, including those based on the 3-(difluoromethyl)-1-methylpyrazole structure, consistently points to SDH as the specific and intended target. nih.govnih.gov

Molecular Docking and Computational Simulations of Ligand-Target Interactions

Molecular docking and computational simulations are powerful tools used to understand the binding mechanisms of 3-(difluoromethyl)-1-methylpyrazole derivatives within the active site of the Succinate Dehydrogenase (SDH) enzyme. nih.govnih.gov These studies provide insights into the specific interactions that contribute to the potent inhibitory activity of these compounds.

Simulations have shown that pyrazole-carboxamide inhibitors fit into the same binding pocket of SDH as other known inhibitors, indicating a similar mechanism of action. nih.gov The ligand-receptor interactions are characterized by a combination of hydrogen bonds and other non-covalent interactions with key amino acid residues in the enzyme's active site. researchgate.net

For example, docking studies with a derivative of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid revealed several key interactions:

Hydrogen Bonds: A hydrogen bond was observed between the oxygen atom of the carboxamide group and the amino acid residue Ser39. Another hydrogen bond formed between an oxygen atom on a methoxy (B1213986) group of the ligand and the Tyr58 residue. researchgate.net

Pi-Cation Interactions: The pyrazole ring of the inhibitor was shown to form pi-cation interactions with the Arg43 residue. researchgate.net

These specific interactions anchor the inhibitor molecule firmly within the active site, effectively blocking substrate access and inhibiting enzyme function. researchgate.net Such computational analyses are crucial in the rational design and optimization of new, more potent SDHI fungicides. researchgate.netnih.gov

Structure Activity Relationship Sar and Derivative Design

Systematic Chemical Modification of the Pyrazole (B372694) Core and Side Chains

The 3-difluoromethyl-1-methylpyrazole core is a versatile foundation for chemical modification. A significant body of research has focused on synthesizing and evaluating novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and oxime esters. mdpi.comresearchgate.net The core principle behind this work is the "active fragments mosaic theory," where known active chemical groups are combined to create new molecules with potentially enhanced properties. mdpi.com

Modifications typically occur at the 4-position of the pyrazole ring, where a carboxylic acid group is converted into various amides or esters. The choice of the amine or oxime moiety introduced at this position has a profound impact on the resulting compound's biological activity. For instance, in a series of pyrazole-4-carboxamides, the nature of the substituent on the aniline (B41778) ring of the amide side chain was found to be critical for antifungal activity. mdpi.com

Studies have shown that introducing different heterocyclic or substituted aryl groups to the side chain can drastically alter efficacy. For example, when various heterocyclic rings were introduced, derivatives containing an indazole moiety, such as N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, demonstrated significantly higher antifungal activity against a range of phytopathogenic fungi compared to the commercial fungicide boscalid. mdpi.comresearchgate.net Conversely, derivatives containing imidazole (B134444) or triazole rings showed diminished activity. mdpi.com This highlights the specific structural requirements for potent bioactivity.

Similarly, in another class of derivatives, the carboxamide group was replaced by an oxime ester. researchgate.net The fungicidal activity of these compounds was evaluated, and SAR studies were conducted. The results indicated that the nature of the aldehyde used to form the oxime ester influenced the antifungal spectrum and potency. researchgate.net

| Compound Series | Modification Site | Substituent Type | Observed Impact on Antifungal Activity | Reference |

| Pyrazole-4-Carboxamides | Amide N-phenyl group | Indazole ring (e.g., 5-bromo-1H-indazol-1-yl) | High activity against multiple fungi | mdpi.com, researchgate.net |

| Pyrazole-4-Carboxamides | Amide N-phenyl group | Imidazole or Triazole rings | Little to no antifungal activity | mdpi.com |

| Pyrazole-4-Carboxamides | Amide N-phenyl group | Benzothiazole ring | Moderate activity | researchgate.net |

| Pyrazole-4-Oxime Esters | Oxime ester group | Substituted benzaldehydes | Activity varies with substitution on the phenyl ring | researchgate.net |

Elucidating the Influence of the Difluoromethyl Group on Molecular Recognition and Activity

The difluoromethyl (CHF2) group at the 3-position of the pyrazole ring is a key determinant of the molecule's biological activity. This group is not merely a placeholder but an active contributor to molecular recognition and binding affinity at the target site. The incorporation of fluorinated groups like CHF2 is a common strategy in drug discovery to modulate properties such as lipophilicity, metabolic stability, and bioavailability. nih.gov

Furthermore, the CHF2 group is considered a bioisostere of other functional groups. Research has explored the bioisosterism between a carboxylic acid group and the α,α-difluoromethyl ketone (-COCHF2) motif. researchgate.net This suggests that the difluoromethyl group can mimic the interactions of other important chemical moieties, contributing to its effectiveness in drug design. Its ability to participate in hydrogen bonding and other non-covalent interactions is critical for the stable binding of these derivatives to their biological targets. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

To better understand the relationship between the chemical structure of these compounds and their biological activity, quantitative structure-activity relationship (QSAR) models have been developed. For a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, a three-dimensional QSAR model was successfully established using the Topomer Comparative Molecular Field Analysis (Topomer CoMFA) method. mdpi.comresearchgate.netnih.gov

This computational model provides valuable insights into how steric and electrostatic fields of the molecule influence its antifungal activity. By analyzing the contour maps generated by the Topomer CoMFA model, researchers can visualize regions of the molecule where modifications are likely to increase or decrease potency. researchgate.net For example, the model can indicate areas where bulky substituents are favored (steric effects) or where positive or negative electrostatic potential would be beneficial for binding (electrostatic effects). researchgate.net Such predictive models are powerful tools in the rational design of new derivatives, allowing for the virtual screening of potential compounds and prioritizing the synthesis of those with the highest predicted activity, thereby saving time and resources.

Rational Design and Lead Optimization Strategies for Novel Analogues

The insights gained from SAR and QSAR studies form the basis for the rational design and lead optimization of new analogues with improved properties. The goal is to develop compounds with higher potency, broader spectrum of activity, and better physicochemical properties.

One successful strategy is molecular hybridization, which involves combining the this compound core with other known fungicidal pharmacophores. nih.govnih.gov This approach led to the design of novel pyrazole derivatives containing moieties like aryl trifluoromethoxy ethers, aiming to leverage the beneficial properties of both fragments. nih.gov

Another key strategy is lead optimization based on molecular docking simulations. By understanding the binding mode of a lead compound within its target protein, such as SDH, medicinal chemists can design specific modifications to enhance these interactions. researchgate.netnih.gov For example, if docking studies reveal an empty hydrophobic pocket in the binding site, analogues with appropriate hydrophobic substituents can be designed to fill this space, potentially increasing binding affinity and, consequently, activity. researchgate.net The synthesis of a series of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles was guided by such rational design principles to discover new inhibitors. nih.gov These structured approaches, combining computational modeling with synthetic chemistry, are essential for the efficient discovery of novel and effective agrochemicals and pharmaceuticals based on the this compound scaffold. rsc.org

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation of Novel Derivatives (e.g., NMR, HRMS, X-ray Diffraction)

The precise structure of novel derivatives of 3-difluoromethyl-1-methylpyrazole is determined using a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the structure of pyrazole (B372694) derivatives in solution. ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, ¹H-NMR was used to confirm the structure of the synthesized compounds. mdpi.com The characteristic signals for the methyl group, the pyrazole ring protons, and the difluoromethyl group allow for unambiguous structural assignment.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This technique is crucial for confirming the identity of newly synthesized compounds. For the related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, HRMS analysis using an LC-ESI-QFT instrument provided precise mass data, confirming its molecular formula. nih.gov

Table 1: HRMS Data for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

| Parameter | Value |

| Instrument | Q Exactive Plus Orbitrap Thermo Scientific |

| Ionization Mode | Positive (ESI) |

| Precursor m/z | 177.047 |

| Precursor Adduct | [M+H]⁺ |

| Molecular Formula | C₆H₆F₂N₂O₂ |

| Molecular Weight | 176.12 g/mol |

| Data sourced from PubChem CID 18983008 nih.gov |

X-ray Diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. This technique has been instrumental in studying various pyrazole derivatives. spast.org Studies on pyrazolone (B3327878) derivatives, for example, have revealed that the pyrazole ring is planar and have detailed the intricate hydrogen-bonding networks that stabilize the crystal structure. spast.org The crystal structures are typically solved using direct methods and refined by full-matrix least-squares procedures to yield a precise model of the molecule in the solid state. spast.org

Chromatographic Techniques for Purity Assessment and Isomer Analysis

Chromatographic methods are essential for separating components of a mixture, making them vital for assessing the purity of synthesized compounds and for analyzing isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of this compound derivatives. For instance, the purity of commercial standards of this compound-4-carboxylic acid ethyl ester and the corresponding carboxylic acid is often specified as greater than 95%, as determined by HPLC. lgcstandards.comlgcstandards.com

The synthesis of this compound can lead to the formation of structural isomers, particularly the alternative regioisomer with the methyl group on the other nitrogen atom of the pyrazole ring. wikipedia.org Controlling the reaction conditions is crucial to minimize the formation of these unwanted isomers. For example, during the cyclization step in one synthetic route, the addition of dimethylamine (B145610) (Me₂NH) is used to control the formation of several isomers. thieme.de Any trace amounts of isomers generated can then be efficiently removed by crystallization, with chromatography being a key analytical tool to verify the isomeric purity of the final product. thieme.de The development of synthetic methods that yield the desired product with high regioselectivity is a major focus, as it simplifies purification and ensures the correct isomer is produced. google.com

In Situ Reaction Monitoring for Mechanistic Investigations

Understanding the pathway a reaction follows is critical for optimization and scale-up. In situ reaction monitoring techniques allow chemists to observe the reaction as it happens, providing valuable mechanistic insights.

In the synthesis of pyrazoles, many reactions proceed through intermediates that are generated in situ. nih.govmdpi.com For example, the synthesis of 1,3,5-substituted pyrazoles can involve the in situ generation of a nitrilimine from an arylhydrazone, which then undergoes a cycloaddition reaction. nih.gov Another approach involves the in situ oxidation of a pyrazoline intermediate to form the final aromatic pyrazole ring. rsc.orgmdpi.com

For the industrial synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), mechanistic understanding led to significant process improvements. thieme.de In one route, DFPA itself was found to act as a phase-transfer catalyst during the oxidation of an acetyl pyrazole intermediate with sodium hypochlorite (B82951) (NaOCl). thieme.de This self-catalysis makes the reaction proceed smoothly and cleanly. Such insights, often gained through careful monitoring of reaction progress and identification of intermediates, are crucial for developing practical, cost-effective, and large-scale production methods. thieme.de

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, CBS-Q Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of 3-difluoromethyl-1-methylpyrazole. While specific studies on this exact molecule are not abundant in publicly available literature, the principles can be inferred from studies on similar fluorinated pyrazole (B372694) derivatives. dntb.gov.uanih.gov

The electronic structure of this compound is significantly influenced by the electron-withdrawing difluoromethyl group (-CHF₂) and the electron-donating methyl group (-CH₃) attached to the pyrazole ring. DFT calculations can be employed to understand the distribution of electron density, molecular orbital energies, and the resulting electronic properties.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In a typical pyrazole ring, the HOMO is often a π-orbital distributed across the ring, while the LUMO is a π*-antibonding orbital. The presence of the -CHF₂ group is expected to lower the energy of both the HOMO and LUMO, making the molecule more electrophilic and less prone to oxidation compared to its non-fluorinated counterpart. The methyl group, being electron-donating, would slightly raise these energy levels.

A comprehensive DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, revealed that the molecule adopts a planar conformation, indicating significant conjugation across the ring systems. nih.govresearchgate.net Similar planarity would be expected for the pyrazole ring in this compound. Quantum chemical calculations for this related molecule showed high electronic stability and low reactivity. nih.govresearchgate.net

Reactivity Descriptors from DFT: Global reactivity descriptors, calculated using the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Significance for this compound (Predicted) |

| Ionization Potential (I) | I ≈ -EHOMO | High, due to the electron-withdrawing -CHF₂ group. |

| Electron Affinity (A) | A ≈ -ELUMO | High, indicating a propensity to accept electrons. |

| Electronegativity (χ) | χ = (I + A) / 2 | High, reflecting its electron-accepting nature. |

| Chemical Hardness (η) | η = (I - A) / 2 | Expected to be relatively high, suggesting stability. |

| Global Softness (S) | S = 1 / (2η) | Expected to be relatively low. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | High, a key characteristic for its mode of action. |

This table presents predicted trends based on the known effects of the substituents on the pyrazole ring.

DFT calculations are also pivotal in predicting the reactivity of this compound and elucidating potential reaction pathways.

Electrostatic Potential Maps (MEP): MEP maps visualize the electrostatic potential on the electron density surface of the molecule. For this compound, the region around the nitrogen atoms of the pyrazole ring would exhibit a negative potential (red/yellow), indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The area around the hydrogen atoms of the difluoromethyl group would show a positive potential (blue), making them susceptible to nucleophilic attack.

Fukui Functions: These functions identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. For this compound, the C5 position of the pyrazole ring is often predicted to be susceptible to electrophilic attack in related pyrazole systems.

Theoretical studies on the cycloaddition reactions for the synthesis of pyrazole derivatives have utilized DFT to explain the regioselectivity of the reactions. acs.orgnih.gov For instance, the analysis of local electrophilicity and nucleophilicity indices helped to confirm the observed regioselective synthesis of pyrazole-isoxazoline hybrids. acs.org Similar computational approaches could be applied to understand the reactions involved in the synthesis and functionalization of this compound. acs.org

Molecular Dynamics Simulations for Conformational and Binding Analysis

MD simulations can be used to explore the conformational landscape of this compound. The rotation around the single bond connecting the difluoromethyl group to the pyrazole ring would be a key conformational feature. A detailed conformational analysis of 1,3-difluorinated alkanes has shown that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation, with a significant dependence on the polarity of the medium. soton.ac.uk

In the context of its biological activity, MD simulations are invaluable for studying the binding of this compound derivatives to their target enzymes, such as succinate (B1194679) dehydrogenase (SDH). These simulations can reveal:

The stability of the ligand-protein complex over time.

Key amino acid residues involved in binding.

The role of water molecules in the binding pocket.

Conformational changes in the protein upon ligand binding.

For example, MD simulations could be used to compare the binding of different amide derivatives of this compound-4-carboxylic acid to the SDH enzyme, helping to rationalize their different fungicidal activities.

Solvation Models and pKa Prediction for Pyrazole Derivatives

The behavior of this compound in a biological environment is highly dependent on its interaction with water and its ionization state (pKa). Computational solvation models are used to predict these properties.

Solvation Free Energy: Implicit solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvation models, where individual solvent molecules are included in the simulation, can be used to calculate the free energy of solvation. This provides insight into the molecule's solubility in water and other solvents.

pKa Prediction: The pKa of the pyrazole ring is a critical parameter. The pyrazole ring is weakly basic, and the N2 nitrogen can be protonated. The electron-withdrawing difluoromethyl group is expected to decrease the basicity of the pyrazole ring, resulting in a lower pKa compared to 1-methylpyrazole. DFT calculations coupled with a solvation model can provide a theoretical estimate of the pKa value.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis and functionalization of pyrazoles. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.

For the synthesis of this compound, computational studies could be employed to investigate the mechanism of the key cyclization step, providing insights into the regioselectivity and reaction kinetics. A review on the synthesis of fluorinated pyrazoles highlights the importance of understanding reaction mechanisms, where computational studies can be of significant value. nih.govsci-hub.se

Furthermore, computational methods have been used to study the C-H functionalization of pyrazoles, a modern approach to creating diverse derivatives. acs.org Theoretical elucidation of these reaction mechanisms can help in optimizing reaction conditions and expanding the scope of these transformations. For instance, a study on pyrazole-mediated C-H functionalization of arenes elucidated the full reaction mechanism, including the role of a potassium-stabilized deprotonated pyrazole as a reaction initiator. acs.org

Environmental and Metabolic Transformation Pathways of Derivatives

Abiotic Degradation Studies (e.g., Hydrolysis, Photolysis)

The stability of a pesticide under abiotic conditions, such as in the presence of water (hydrolysis) and light (photolysis), is a critical factor in its environmental persistence.

Hydrolysis: Laboratory studies have demonstrated that fluxapyroxad (B1673505), a key derivative of 3-difluoromethyl-1-methylpyrazole, is resistant to hydrolysis. Across a range of environmentally relevant pH values (5, 7, and 9), fluxapyroxad shows no significant degradation, indicating its stability in aqueous environments in the absence of microbial activity. epa.govapvma.gov.au The metabolite M700F007 has also been found to be hydrolytically stable. apvma.gov.au

Photolysis: The impact of sunlight on the degradation of these compounds has also been assessed. In standard soil and aqueous photolysis studies, the degradation rates of fluxapyroxad were not significantly different from the dark controls, suggesting that photolysis is not a major degradation pathway for this compound. apvma.gov.au While fluxapyroxad is unlikely to remain stable in the atmosphere due to reactions with photochemically produced hydroxyl radicals, with an estimated half-life of 0.69 days, its degradation via photolysis in soil and water is minimal. apvma.gov.au

The following table summarizes the abiotic degradation findings for fluxapyroxad:

| Degradation Process | Condition | Result | Reference |

| Hydrolysis | pH 5, 7, 9 | Stable, no significant degradation | epa.govapvma.gov.au |

| Aqueous Photolysis | N/A | Not a significant degradation pathway | apvma.gov.au |

| Soil Photolysis | N/A | Not a significant degradation pathway | apvma.gov.au |

Biotransformation Pathways in Model Biological Systems (e.g., Plants, Microorganisms)

The transformation of this compound derivatives by living organisms is a primary route of their breakdown in the environment.

Plants: The metabolism of fluxapyroxad has been studied in various crops, including soybeans, tomatoes, and wheat. apvma.gov.au Following uptake, the compound is widely distributed within the plant and metabolized. apvma.gov.au The main biotransformation reactions observed are N-demethylation of the pyrazole (B372694) moiety and hydroxylation of the biphenyl (B1667301) ring system. fao.org These initial transformations are often followed by conjugation with glucuronic acid, leading to the formation of more water-soluble metabolites. fao.org Two plant metabolites that were not observed in animal metabolism studies are M700F002 and M700F048. fao.org

Microorganisms: In soil and water/sediment systems, the biodegradation of fluxapyroxad is a slow process. epa.govnih.gov Studies have shown that the persistence of fluxapyroxad is high in these systems, with half-lives extending to several hundred days. epa.govnih.gov The primary aerobic degradation pathway involves the cleavage of the carboxamide bridge, producing the carboxylic acid intermediate M700F001, which can then be demethylated to form M700F002. apvma.gov.au The rate of biodegradation can be influenced by environmental factors such as organic matter content, oxygen levels, and pH, with neutral pH and higher oxygen and organic matter content generally favoring microbial activity and thus degradation. nih.govresearchgate.net Biodegradation efficiency is typically higher under aerobic conditions compared to anaerobic conditions. nih.govresearchgate.net

The table below outlines the key biotransformation pathways in different biological systems:

| Biological System | Key Transformation Pathways | Reference |

| Plants (Soybean, Tomato, Wheat) | N-demethylation of the pyrazole moiety, Hydroxylation of the biphenyl moiety, Conjugation with glucuronic acid | apvma.gov.aufao.org |

| Soil Microorganisms (Aerobic) | Cleavage of the carboxamide bridge, N-demethylation | apvma.gov.au |

| Soil Microorganisms (Anaerobic) | Slower degradation compared to aerobic conditions | epa.govnih.gov |

Characterization of Major Degradation Products and Metabolites

The degradation of this compound derivatives results in the formation of various transformation products. The identification and characterization of these metabolites are crucial for a comprehensive environmental risk assessment.

In soil, the primary degradation products of fluxapyroxad are M700F001 and M700F002. apvma.gov.aunih.gov M700F001, also known as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is formed through the cleavage of the amide bond of the parent compound. apvma.gov.aumda.state.mn.us Subsequent demethylation of M700F001 leads to the formation of M700F002, or 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. nih.gov

In plants, a different set of metabolites is prominent. The major metabolites identified in various crop studies include M700F008 and M700F048. fao.orgmdpi.com M700F048 is a glucopyranosyl conjugate of a fluxapyroxad derivative. nih.gov These metabolites, along with the parent compound, are considered for risk assessment purposes. fao.org

The following table lists the major degradation products and metabolites of fluxapyroxad:

| Compound Name | Chemical Name | System where Found | Reference |

| M700F001 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Soil | apvma.gov.aunih.govmda.state.mn.us |

| M700F002 | 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | Soil, Plants | fao.orgnih.gov |

| M700F008 | N/A | Plants | fao.orgmdpi.com |

| M700F048 | 3–(difluoromethyl)–1–(ß–D–glucopyranosyl)–N–(3′, 4′, 5′–triflurobipheny–2–yl)–1H–pyrzaole–4–carboxamide | Plants | nih.govmdpi.com |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

While established methods for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the key precursor, are robust and have been optimized for large-scale production, the focus is shifting towards more sustainable and efficient processes. wikipedia.org Early methods involved the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and subsequent treatment with methyl hydrazine (B178648). wikipedia.org However, this can lead to the formation of isomers, complicating purification. wikipedia.org

Emerging research prioritizes high regioselectivity, reduced waste, and improved yields. A notable advancement is a patented three-step method starting from N-methyl-3-aminopyrazole. google.com This process involves halogenation of the pyrazole (B372694) ring, followed by diazotization and coupling with potassium difluoromethyl trifluoroborate, and finally a Grignard exchange reaction. google.com This route successfully avoids the issue of isomer formation and achieves a high purity of over 99.5% with a total yield of up to 64%. google.com Other innovative approaches utilize Fluoroalkyl Amino Reagents (FARs) to ensure high regioselectivity, minimizing the generation of unwanted byproducts. The use of green chemistry principles, such as nano-ZnO catalysis and microwave-assisted synthesis in aqueous media, is also being explored for the synthesis of pyrazole derivatives, offering advantages like shorter reaction times and excellent yields. nih.govnih.govrsc.org

Interactive Table: Comparison of Synthetic Routes for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its Precursors

| Synthetic Strategy | Key Starting Materials | Key Reaction Steps | Reported Advantages/Yield | Reference(s) |

| Classic Cyclocondensation | Ethyl difluoroacetoacetate, Triethyl orthoformate, Methyl hydrazine | Cyclization followed by hydrolysis of the resulting ester. | First reported synthesis; has been optimized for large-scale production. | wikipedia.org |

| Regioselective Cyclization | Ethyl difluoroacetate, Methylhydrazine | Claisen condensation followed by cyclization. | High regioselectivity; yields of ~60-73%. | |

| Grignard-based Route | N-methyl-3-aminopyrazole | Halogenation, diazotization/coupling, Grignard exchange with CO2. | Avoids isomer formation; total yield up to 64%; purity >99.5%. | google.com |

| Microwave-Assisted Synthesis | Phenylhydrazine, β-ketoesters, Aldehydes, Malononitrile | One-pot multicomponent reaction under solvent-free conditions. | Time-efficient, eco-friendly, high yields (92-99%) for pyrano[2,3-c]pyrazoles. | rsc.org |

Exploration of Undiscovered Bioactivities beyond Current Applications

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, known to exhibit a vast array of pharmacological activities. nih.govmdpi.comnih.gov While derivatives of 3-difluoromethyl-1-methylpyrazole are famous as succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, the inherent potential of the core structure suggests it could be a template for discovering new therapeutic agents. wikipedia.orgmdpi.com

Research into the broader pyrazole class has revealed significant potential in several key areas:

Anticancer Activity: Pyrazole derivatives have been identified as inhibitors of critical cancer-related targets like cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.comnih.gov

Anti-inflammatory Effects: The pyrazole scaffold is central to well-known anti-inflammatory drugs, and novel derivatives continue to be explored as potent and selective COX-2 inhibitors. nih.govnih.gov

Antimicrobial Properties: Numerous studies have demonstrated the efficacy of pyrazole compounds against a range of pathogens, including bacteria (including multidrug-resistant strains), fungi, and Leishmania parasites. researchgate.netnih.govtandfonline.comnih.gov

Antiviral and Other Activities: The scaffold has also been implicated in antiviral (including anti-HIV and anti-HCV), anti-Alzheimer's, and antidepressant activities. nih.govnih.govmdpi.com

Future research will likely focus on synthesizing libraries of novel amides and other derivatives of this compound and screening them against these diverse biological targets. The unique electronic properties conferred by the difluoromethyl group may lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles compared to other pyrazole-based agents. mdpi.com

Interactive Table: Potential Bioactivities of the Pyrazole Scaffold for Future Research

| Potential Biological Activity | Therapeutic Target/Mechanism Example | Significance | Reference(s) |

| Anticancer | Inhibition of Protein Kinases (e.g., CDK8, VEGFR-2, JAK1/2, RET) | Addresses a major global health challenge by targeting enzymes crucial for cancer progression. | mdpi.comnih.govchemmethod.comnih.gov |

| Anti-inflammatory | Selective inhibition of COX-2 enzyme. | Potential for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects. | nih.govnih.gov |

| Antimicrobial | Inhibition of bacterial or fungal growth; antileishmanial activity. | Addresses the growing problem of antimicrobial resistance. | researchgate.netnih.govtandfonline.com |

| Antiviral | Inhibition of Hepatitis C Virus (HCV) or HIV. | Provides a scaffold for developing new treatments for viral infections. | nih.govnih.gov |

| Neuroprotective | Inhibition of acetylcholinesterase (AChE) for Alzheimer's disease. | Offers a potential avenue for treating neurodegenerative disorders. | mdpi.com |

Advanced Computational Design for Targeted Molecular Scaffolds and Ligand Discovery

Computational chemistry and computer-aided drug design (CADD) are becoming indispensable tools for accelerating the discovery of novel therapeutics based on the pyrazole scaffold. nih.govresearchgate.net These methods allow for the rational design and optimization of molecules before their physical synthesis, saving considerable time and resources.

Key computational approaches being integrated into pyrazole research include:

Molecular Docking: This technique simulates the interaction between a ligand (the pyrazole derivative) and a biological target (e.g., a protein's active site). It helps predict binding affinity and understand the key interactions, such as hydrogen bonds, that stabilize the complex. mdpi.comnih.govresearchgate.net For instance, docking studies showed how a novel pyrazole carboxamide derivative could form hydrogen bonds with amino acid residues on the SDH enzyme. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the structural features of a series of compounds with their biological activity. mdpi.comnih.gov These models generate contour maps that indicate which parts of the molecule can be modified to enhance potency, providing a clear strategy for designing more effective compounds. nih.gov

Virtual Screening: High-throughput virtual screening (HTVS) allows researchers to computationally test vast libraries of compounds against a specific target. chemmethod.compeeref.com In one study, over 12,000 pyrazole compounds were screened against CDK8, leading to the identification of several novel and potent inhibitors. chemmethod.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.govchemmethod.com

By applying these computational strategies, researchers can intelligently design novel derivatives of this compound tailored for specific biological targets, moving beyond its agrochemical roots into the realm of precision medicine. researchgate.net

Integration of High-Throughput Synthesis and Screening in Pyrazole Research

The convergence of high-throughput synthesis and screening is revolutionizing pyrazole research, enabling the rapid generation and evaluation of large, diverse compound libraries. This integrated approach dramatically accelerates the pace of discovery, from initial hit identification to lead optimization.

High-throughput synthesis often employs techniques like microwave-assisted organic synthesis, which can drastically reduce reaction times from hours to minutes and facilitate the creation of a wide array of pyrazole derivatives in parallel. rsc.org These methods are often performed under solvent-free or green conditions, aligning with the goals of sustainable chemistry. nih.govrsc.org

Once synthesized, these libraries are subjected to high-throughput screening (HTS), where they are tested against numerous biological targets simultaneously. Phenotypic HTS, for example, led to the discovery of 1,3,4-trisubstituted pyrazoles as potent inhibitors of the Hepatitis C virus (HCV). nih.gov

The most powerful paradigm, however, is the combination of computational and experimental high-throughput methods. As seen in the discovery of pyrazole-based CDK8 inhibitors, the process begins with high-throughput virtual screening to identify a manageable number of promising candidates from a massive digital library. chemmethod.compeeref.com These selected compounds are then synthesized and subjected to in vitro biological assays for experimental validation, creating a highly efficient and cost-effective discovery pipeline. chemmethod.com This synergy between rapid synthesis, computational filtering, and automated biological testing is a key emerging area that will undoubtedly lead to the discovery of new applications for scaffolds like this compound.

Q & A

Q. What are the recommended methodologies for synthesizing 3-difluoromethyl-1-methylpyrazole derivatives, and how can purity be ensured?

Synthesis typically involves reflux conditions with hydrochloric acid and acetic acid, as demonstrated in pyrazole derivative preparations . Purification methods include recrystallization or HPLC, with purity validation via NMR (e.g., , ) and mass spectrometry . For fluorinated analogs, inert atmospheres (e.g., nitrogen) are advised to prevent decomposition .

Q. How should researchers characterize the molecular structure of this compound compounds?

Key techniques:

- X-ray crystallography for definitive structural confirmation (e.g., bond angles, fluoromethyl group orientation) .

- NMR spectroscopy to resolve signals for the difluoromethyl group () and methyl substituents .

- IR spectroscopy to identify carboxyl or amide functional groups (e.g., C=O stretching at ~1700 cm) .

Q. What safety protocols are critical when handling this compound derivatives?

While the compound is classified as non-hazardous under GHS, standard precautions apply:

- Use PPE (gloves, lab coat) to avoid skin contact.

- Store in a cool, dry environment (<25°C) away from oxidizing agents .

- Dispose of waste via approved chemical waste channels to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in coordination complexes?

Density Functional Theory (DFT) studies optimize molecular geometries and calculate electronic properties (e.g., HOMO-LUMO gaps). For example, palladium complexes with pyrazole ligands show distorted square-planar geometries, validated via experimental and DFT-calculated bond lengths . Software like Gaussian or ORCA can model fluorinated group effects on electron distribution .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray results) for fluorinated pyrazoles?

- Case study : Discrepancies in NMR splitting may arise from dynamic effects (e.g., rotational barriers in fluoromethyl groups). Use variable-temperature NMR or crystallography to confirm static vs. dynamic behavior .

- Cross-validate with NMR and computational simulations to reconcile experimental and theoretical data .

Q. What strategies optimize the stability of this compound under acidic or thermal conditions?

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >250°C; stabilize via electron-withdrawing substituents (e.g., carboxyl groups) .

- Acidic conditions : Protonation at the pyrazole nitrogen can destabilize the ring. Use buffered solutions (pH 6–8) or sterically bulky substituents to mitigate degradation .

Q. How can researchers design this compound derivatives for bioactive applications (e.g., enzyme inhibition)?

- Structural modifications : Introduce carboxyl or amide groups (e.g., 4-carboxamide derivatives) to enhance hydrogen bonding with target proteins .

- Structure-activity relationships (SAR) : Test substituent effects (e.g., methyl vs. trifluoromethyl) on binding affinity using molecular docking and in vitro assays .

Q. What experimental approaches assess the hydrolytic stability of this compound in aqueous environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.